REACTION_CXSMILES
|
[F:1][C:2]1[CH:11]=[CH:10][CH:9]=[C:8]2[C:3]=1[CH:4]=[CH:5][CH:6]=[C:7]2[CH2:12][C:13]([O:15]CC)=[O:14].[OH-].[Na+]>C(O)C>[F:1][C:2]1[CH:11]=[CH:10][CH:9]=[C:8]2[C:3]=1[CH:4]=[CH:5][CH:6]=[C:7]2[CH2:12][C:13]([OH:15])=[O:14] |f:1.2|
|
Name
|
|
Quantity
|
5.96 g
|
Type
|
reactant
|
Smiles
|
FC1=C2C=CC=C(C2=CC=C1)CC(=O)OCC
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred at room temperature for 2 hr
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
The reaction mixture was concentrated under reduced pressure
|
Type
|
ADDITION
|
Details
|
the obtained residue was poured into water
|
Type
|
WASH
|
Details
|
the mixture was washed with ethyl acetate
|
Type
|
EXTRACTION
|
Details
|
extracted with chloroform
|
Type
|
WASH
|
Details
|
the extract was washed with water and saturated brine
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
FC1=C2C=CC=C(C2=CC=C1)CC(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.34 g | |
YIELD: CALCULATEDPERCENTYIELD | 82.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |